Clenbuterol-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

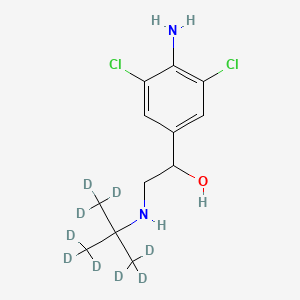

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clenbuterol-d9: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clenbuterol-d9 is the deuterated analog of Clenbuterol, a beta-2 adrenergic agonist.[1] Its primary application in a research and development setting is as an internal standard for the quantification of Clenbuterol in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The stable isotope labeling of this compound allows it to be distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, while exhibiting nearly identical chemical and physical properties, making it an ideal internal standard for accurate quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | 4-amino-3,5-dichloro-α-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-benzenemethanol | [2][3] |

| Alternate Names | 4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl-d9)amino]methyl]benzenemethanol, NAB 365-d9 | |

| CAS Number | 129138-58-5 | |

| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | |

| Molecular Weight | 286.2 g/mol | |

| Exact Mass | 285.13600 Da | |

| Isotopic Purity | ≥98 atom% D | |

| Appearance | Solid | |

| Melting Point | 112-115 °C | |

| Boiling Point | 404.921 °C at 760 mmHg | |

| Density | 1.292 g/cm³ | |

| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble |

Synthesis

The synthesis of this compound hydrochloride has been described in the patent literature. A key step involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. The resulting intermediate, 4-amino-alpha-D9-tert-butylamine-3, 5-dichloroacetophenone, is then reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield D9-Clenbuterol. The product is subsequently purified and can be converted to the hydrochloride salt. The reported purity of the final product is 99% by HPLC, with a deuterium isotope abundance of 98 atom% D as determined by mass spectrometry.

Application as an Internal Standard in Analytical Methods

This compound is extensively used as an internal standard to improve the accuracy and precision of quantitative analytical methods for Clenbuterol. The general workflow for its use in a typical bioanalytical method is depicted below.

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and the matrix being analyzed. However, a general outline based on published methods is provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

For the analysis of Clenbuterol in biological matrices like urine or serum, a preliminary extraction step is crucial to remove interfering substances.

-

Liquid-Liquid Extraction (LLE): This involves extracting the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain the analyte and internal standard, while allowing interfering compounds to be washed away. The retained compounds are then eluted with a suitable solvent. Common SPE sorbents for Clenbuterol include C18 and polydivinylbenzene (PDVB).

Chromatographic Separation

-

Liquid Chromatography (LC): Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate Clenbuterol and this compound from other components in the extracted sample before they enter the mass spectrometer. A C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile.

Mass Spectrometric Detection

-

Tandem Mass Spectrometry (MS/MS): This is the preferred detection method due to its high selectivity and sensitivity. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for both Clenbuterol and this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

A known mass transition for Clenbuterol is m/z 277.08 → 202.95, and for this compound, it is m/z 286.1 → 203.9.

Signaling Pathway and Chemical Structure

Clenbuterol is a β2-adrenergic receptor agonist. The chemical structure of this compound, highlighting the positions of the nine deuterium atoms on the tert-butyl group, is shown below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Clenbuterol-d9

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its analytical methodologies, and its biological significance. This compound is the deuterated analog of Clenbuterol, a potent β2-adrenergic receptor agonist.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantification of Clenbuterol in various biological matrices by mass spectrometry-based assays.[1][3]

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear comparison of its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | [4] |

| Molecular Weight | 286.25 g/mol | |

| Exact Mass | 285.1361093 Da | |

| CAS Number | 129138-58-5 | |

| Appearance | Solid | |

| Melting Point | 112-115°C | |

| Boiling Point | 404.921°C at 760 mmHg | |

| Density | 1.292 g/cm³ | |

| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the detection and quantification of Clenbuterol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common application of this compound is in LC-MS/MS analysis for the determination of Clenbuterol in biological samples such as serum and urine.

Sample Preparation (Solid-Phase Extraction):

-

A biological sample (e.g., 1.0 mL of urine) is diluted with deionized water.

-

The sample is fortified with a known concentration of this compound internal standard.

-

The mixture is loaded onto a solid-phase extraction (SPE) column (e.g., a strongly acidic cation exchanger).

-

The column is washed with methanol and water to remove interfering substances.

-

The analyte and internal standard are eluted with a mixture of ammonia solution and methanol.

-

The eluate is evaporated to dryness and the residue is reconstituted in the LC-MS mobile phase.

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: Kinetex Evo C18 (2.1 × 100 mm, 2.6 μm)

-

Mobile Phase: A gradient of 0.1% v/v acetic acid in water (Solvent A) and methanol (Solvent B).

-

Flow Rate: 500 µL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Positive-ion electrospray

-

MS Detection: Multiple Reaction Monitoring (MRM)

-

Clenbuterol Transition: m/z 277.08 → 202.95

-

This compound Transition: m/z 286.1 → 203.9

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another technique where this compound is used as an internal standard for the detection of Clenbuterol, particularly in doping analysis.

Sample Preparation and Derivatization:

-

Urine samples are hydrolyzed with β-glucuronidase.

-

Extraction is performed using methyl tert-butyl ether.

-

The extract is dried under nitrogen.

-

The residue is derivatized with N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with NH₄I.

GC-MS Conditions:

-

Gas Chromatograph: Agilent 6890N

-

Mass Spectrometer: Agilent 5975 inert

-

Detection Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for confirmation. The limit of detection for Clenbuterol can be as low as 0.03 ng/mL using GC-MS/MS.

Signaling Pathway of Clenbuterol

Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The activation of this receptor initiates a downstream signaling cascade. This compound, being structurally and functionally similar to Clenbuterol, is expected to follow the same pathway.

The binding of Clenbuterol to the β2-adrenergic receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB). This signaling pathway is crucial for its effects on smooth muscle relaxation, protein synthesis in skeletal muscle, and lipolysis in adipose tissue.

Caption: Clenbuterol Signaling Pathway.

Experimental Workflow for Pharmacokinetic Studies

This compound is essential for pharmacokinetic studies of Clenbuterol, allowing for accurate quantification of the drug and its metabolites over time. A typical workflow involves the administration of Clenbuterol to a subject, followed by the collection of biological samples at various time points.

The use of online solid-phase extraction coupled with UHPLC-MS/MS provides a sensitive and automated method for analyzing these samples.

Caption: Pharmacokinetic Study Workflow.

References

Clenbuterol-d9 (CAS Number: 129138-58-5): A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Analytical Applications, and Biological Signaling Pathways of a Key Deuterated Internal Standard

This technical guide provides an in-depth overview of Clenbuterol-d9, a deuterated analog of the β2-adrenergic agonist Clenbuterol. Primarily utilized as an internal standard in analytical toxicology and doping control, this guide details its chemical properties, synthesis, and comprehensive experimental protocols for its application in mass spectrometry-based quantification. Furthermore, it explores the molecular signaling pathways influenced by Clenbuterol, offering researchers a detailed resource for experimental design and data interpretation.

Core Compound Data

This compound is a stable isotope-labeled version of Clenbuterol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio.[1][2]

| Property | Value | Reference |

| CAS Number | 129138-58-5 | [1] |

| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | [1] |

| Molecular Weight | 286.25 g/mol | [1] |

| Appearance | White to off-white solid | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Primary Application | Internal standard for GC-MS and LC-MS analysis |

Synthesis of this compound

The synthesis of this compound hydrochloride involves a multi-step process, with a key step being the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. The resulting intermediate is then reduced to form this compound.

A patented synthesis method describes the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone and D9-tert-butylamine in the presence of a tertiary amine organic base to form the intermediate 4-amino-α-D9-tert-butylamine-3,5-dichloroacetophenone. This intermediate is then subjected to reduction or catalytic hydrogenation to yield this compound, which can be subsequently converted to its hydrochloride salt. One specific method involves the reduction of 4-amino-α-D9-tert-butylamine-3,5-dichloroacetophenone hydrochloride with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.

Analytical Methodologies: Quantification of Clenbuterol using this compound

This compound is instrumental in the accurate quantification of Clenbuterol in various biological matrices, including urine, blood, and tissue samples. It corrects for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the detection and quantification of Clenbuterol due to its high sensitivity and specificity.

Experimental Protocol: Quantification of Clenbuterol in Urine using LC-MS/MS

-

Sample Preparation:

-

To 2 mL of urine, add 2 µL of this compound internal standard solution (e.g., 1 ng/mL in methanol).

-

Add 400 µL of 1 M hydrochloric acid.

-

Perform liquid-liquid extraction by adding 4 mL of methyl tert-butyl ether, shaking for 10 minutes, and centrifuging at 2500 rpm for 5 minutes.

-

Discard the organic layer. Add 0.2 mL of 5 M aqueous potassium hydroxide and 4 mL of methyl tert-butyl ether to the aqueous phase.

-

Shake for 10 minutes and centrifuge at 2500 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness at 40°C under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Parameters:

-

Chromatographic Column: A C18 column (e.g., Acquity UPLC HSS T3) is commonly used.

-

Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Clenbuterol and this compound.

-

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| Clenbuterol | 277.1 | 203.0, 259.0, 168.0, 132.0 | |

| This compound | 286.1 | 203.9 |

Workflow for LC-MS/MS Analysis of Clenbuterol

Caption: Workflow for the quantification of Clenbuterol in urine using LC-MS/MS with this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for Clenbuterol analysis, which often requires derivatization of the analyte to improve its volatility and chromatographic properties.

Experimental Protocol: Quantification of Clenbuterol in Urine using GC-MS

-

Sample Preparation and Extraction:

-

Spike the urine sample with this compound internal standard.

-

Perform enzymatic hydrolysis using β-glucuronidase to release conjugated Clenbuterol.

-

Extract the sample using a suitable organic solvent such as methyl tert-butyl ether under alkaline conditions.

-

Evaporate the organic extract to dryness.

-

-

Derivatization:

-

The dried residue is derivatized to make the analyte more volatile for GC analysis. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I).

-

The reaction is typically carried out at an elevated temperature (e.g., 70°C for 30 minutes).

-

-

GC-MS Parameters:

-

GC Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS) is suitable.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Spectrometry: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) can be used to monitor characteristic ions.

-

| Analyte (as bis-TMS derivative) | Monitored Ions (m/z) | Reference |

| Clenbuterol | 335, 337, 300, 86 | |

| This compound | (M+9 ions corresponding to Clenbuterol fragments) |

Workflow for GC-MS Analysis of Clenbuterol

Caption: Workflow for the quantification of Clenbuterol in urine using GC-MS with this compound as an internal standard.

Biological Activity and Signaling Pathways

Clenbuterol exerts its biological effects primarily through its action as a β2-adrenergic receptor agonist. This interaction triggers a cascade of intracellular signaling events that can influence various physiological processes, including muscle growth and metabolism.

Akt/eNOS/NO/Cx43 Signaling Pathway

Studies have shown that Clenbuterol can protect against ischemia/reperfusion-induced arrhythmia by modulating the Akt/eNOS/NO/Cx43 signaling pathway. Activation of β2-adrenergic receptors by Clenbuterol leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO plays a crucial role in maintaining the phosphorylation state of Connexin 43 (Cx43), a gap junction protein essential for proper cardiac conduction.

Experimental Protocol: Analysis of Akt and eNOS Phosphorylation by Western Blot

-

Tissue/Cell Lysate Preparation:

-

Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and eNOS (p-eNOS), as well as antibodies for total Akt and eNOS as loading controls.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Clenbuterol-Induced Akt/eNOS Signaling Pathway

Caption: Signaling cascade initiated by Clenbuterol binding to the β2-adrenergic receptor, leading to cardioprotective effects.

mTOR Signaling Pathway

Clenbuterol has also been shown to influence the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis. Studies have demonstrated that Clenbuterol administration can increase the phosphorylation of downstream targets of mTOR, such as the S6 kinase 1 (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation of the mTOR pathway is thought to contribute to the muscle-sparing and growth-promoting effects of Clenbuterol.

Experimental Protocol: Analysis of mTOR Signaling by Western Blot

-

Sample Preparation and Western Blotting:

-

Follow the same general procedure for lysate preparation, SDS-PAGE, and Western blotting as described for the Akt/eNOS pathway.

-

Use primary antibodies specific for the phosphorylated forms of mTOR (p-mTOR), p70S6K (p-p70S6K), and 4E-BP1 (p-4E-BP1), as well as their total protein counterparts for normalization.

-

Clenbuterol and the mTOR Signaling Pathway

References

Clenbuterol-d9 Hydrochloride: A Technical Guide for Researchers

CAS Number: 184006-60-8

This technical guide provides an in-depth overview of Clenbuterol-d9 hydrochloride, a deuterated isotopolog of Clenbuterol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, analytical applications, experimental protocols, and relevant biological signaling pathways.

Physicochemical and Analytical Properties

This compound hydrochloride is primarily utilized as an internal standard in analytical chemistry for the precise quantification of clenbuterol in biological matrices.[1][2] Its deuterium labeling provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte in mass spectrometry-based methods.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 184006-60-8 | [1][] |

| Molecular Formula | C₁₂H₉D₉Cl₂N₂O · HCl | |

| Molecular Weight | 322.71 g/mol | |

| Synonyms | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol hydrochloride | |

| Isotopic Purity | ≥97.0% | |

| Chemical Purity (HPLC) | ≥98.0% |

Table 2: Analytical and Storage Information

| Parameter | Details | Reference |

| Primary Application | Internal standard for quantification of clenbuterol by UPLC-MS/MS | |

| Format | Neat solid or solution in methanol (e.g., 0.1 mg/mL) | |

| Mass Shift | M+9 | |

| Storage Temperature | 2-8°C | |

| Shelf Life | Limited, refer to the expiry date on the label |

Experimental Protocols: Quantification of Clenbuterol in Human Urine by UPLC-MS/MS

The following is a representative protocol for the determination of clenbuterol in human urine using this compound hydrochloride as an internal standard. This protocol is a synthesis of methodologies described in the literature.

Materials and Reagents

-

Clenbuterol hydrochloride analytical standard

-

This compound hydrochloride (Internal Standard, IS)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid

-

Deionized water

-

Phosphate buffer (0.8 M, pH 7.0)

-

β-glucuronidase from E. coli

-

Hydrochloric acid (1 M)

-

Methyl tert-butyl ether (MTBE)

-

Ammonium hydroxide

Preparation of Standard and Internal Standard Solutions

-

Clenbuterol Stock Solution (1 mg/mL): Accurately weigh and dissolve clenbuterol hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the clenbuterol stock solution with methanol to achieve a concentration range of 5 pg/mL to 300 pg/mL.

-

Internal Standard Working Solution (1 ng/mL): Dilute the this compound stock solution in methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 2 mL of urine into a glass tube.

-

Add 2 µL of the 1 ng/mL this compound internal standard working solution.

-

To hydrolyze conjugated clenbuterol, add 50 µL of β-glucuronidase and 1 mL of phosphate buffer. Incubate at 55°C for 1 hour.

-

Acidify the sample by adding 400 µL of 1 M hydrochloric acid.

-

Add 4 mL of MTBE, vortex for 10 minutes, and centrifuge at 2500 rpm for 5 minutes.

-

Discard the organic (upper) layer.

-

Basify the remaining aqueous layer by adding ammonium hydroxide.

-

Perform a second extraction with 4 mL of MTBE. Vortex and centrifuge as before.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% methanol).

-

Inject a portion (e.g., 20 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Positive ion electrospray (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clenbuterol: m/z 277.1 → 203.0 and 277.1 → 259.1 (or newer transitions 277.1 → 132.0 and 277.1 → 168.0 for improved specificity).

-

This compound (IS): m/z 286.1 → 203.9.

-

Biological Signaling Pathways

Clenbuterol exerts its physiological effects primarily by acting as a selective β2-adrenergic receptor (β2-AR) agonist. Its deuterated form, this compound, is expected to have identical pharmacological activity. The binding of clenbuterol to β2-ARs, which are G-protein coupled receptors, initiates several downstream signaling cascades.

Canonical β2-Adrenergic Receptor/cAMP/PKA Pathway

The primary mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This pathway is central to many of clenbuterol's effects, including smooth muscle relaxation.

Caption: Canonical β2-AR signaling pathway initiated by Clenbuterol.

PI3K/Akt/mTOR Pathway

Clenbuterol has also been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating protein synthesis and cell growth. This anabolic effect is one of the reasons for its illicit use in sports and livestock. The activation can be triggered by the Gβγ subunits of the G-protein.

Caption: Clenbuterol-induced activation of the PI3K/Akt/mTOR pathway.

UPLC-MS/MS Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of clenbuterol using its deuterated analog as an internal standard.

Caption: General workflow for UPLC-MS/MS quantification of Clenbuterol.

References

In-Depth Technical Guide: Clenbuterol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated analog of Clenbuterol, Clenbuterol-d9. It is primarily utilized as an internal standard for the precise quantification of Clenbuterol in various biological matrices. This document details its physicochemical properties, and outlines a standard experimental protocol for its application in analytical toxicology and related fields.

Physicochemical and Purity Data

The following table summarizes the key quantitative data for this compound and its hydrochloride salt. These parameters are crucial for accurate and reproducible experimental work.

| Property | Value | Citations |

| Molecular Weight | 286.25 g/mol | [1][2][3][4] |

| 286.2 g/mol | [5] | |

| 286.24 g/mol | ||

| Molecular Weight (HCl) | 322.71 g/mol | |

| Chemical Formula | C₁₂H₉D₉Cl₂N₂O | |

| Chemical Formula (HCl) | C₁₂D₉H₉Cl₂N₂O · HCl | |

| Isotopic Purity | >98 atom% D | |

| ≥99% (d1-d9 deuterated forms) | ||

| ≥97.0% | ||

| HPLC Purity | >99.0% | |

| ≥98.0% | ||

| >95% | ||

| CAS Number | 129138-58-5 | |

| Alternate Names | 4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl-d9)amino]methyl]benzenemethanol, NAB-365-d9 |

Application in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of Clenbuterol in biological samples via isotope dilution mass spectrometry. Its nine deuterium atoms provide a distinct mass shift (M+9), allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures similar behavior during sample preparation and chromatographic separation, effectively correcting for matrix effects and variations in instrument response.

The primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for residue analysis in food safety, pharmaceutical metabolism studies, and anti-doping control.

Experimental Protocol: Quantification of Clenbuterol in Biological Matrices using LC-MS/MS

The following is a generalized experimental methodology for the quantification of Clenbuterol in biological samples such as urine or plasma, utilizing this compound as an internal standard.

1. Sample Preparation

-

Spiking: A known concentration of this compound internal standard is added to the biological sample (e.g., urine, plasma).

-

Extraction: The analyte and internal standard are extracted from the matrix. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Samples are alkalinized, and extraction is performed using an organic solvent like tert-butyl methyl ether (TBME).

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge to which the analytes adsorb. After washing, the analytes are eluted with a suitable solvent.

-

2. Chromatographic Separation

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is typically employed for rapid and efficient separation.

-

Column: A C18 or other suitable reversed-phase column is used to separate Clenbuterol from other matrix components.

-

Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

3. Mass Spectrometric Detection

-

Instrumentation: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Clenbuterol and this compound.

-

Clenbuterol Transitions: For example, m/z 277.1 → 203.0 and 277.1 → 259.1.

-

This compound Transitions: The precursor ion will be shifted by +9 (e.g., m/z 286.1), and corresponding product ions will also be monitored.

-

4. Quantification

-

Calibration Curve: A calibration curve is generated by analyzing standards containing known concentrations of Clenbuterol and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

Calculation: The concentration of Clenbuterol in the unknown sample is determined by calculating its peak area ratio to the this compound internal standard and interpolating this value on the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

Caption: Experimental workflow for Clenbuterol quantification.

Caption: Ratiometric approach for accurate quantification.

References

A Technical Guide to the Synthesis of Deuterium-Labeled Clenbuterol (Clenbuterol-d9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a cornerstone technique in modern pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter a molecule's physicochemical properties, most notably its metabolic rate, due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This principle is widely exploited to enhance the pharmacokinetic profiles of drug candidates.

Deuterium-labeled compounds are also indispensable as internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their chemical similarity to the analyte ensures comparable behavior during sample extraction and ionization, while their mass difference allows for clear differentiation, leading to highly accurate and precise quantification. Clenbuterol-d9, a deuterated analog of the β2-adrenergic agonist clenbuterol, is frequently used as an internal standard for the detection and quantification of clenbuterol in various biological matrices, which is crucial in food safety testing and anti-doping controls.[1][2] This guide provides an in-depth overview of the synthetic routes, experimental protocols, and analytical data for the preparation of deuterium-labeled clenbuterol.

Synthetic Strategies and Workflows

The most common strategy for synthesizing this compound involves the introduction of a deuterated tert-butyl group. The key starting material for this is D9-tert-butylamine. The synthesis generally follows a two-stage process: first, the formation of a key intermediate by reacting a substituted acetophenone with D9-tert-butylamine, and second, the reduction of the keto group to a hydroxyl group to yield the final product.

The overall workflow can be visualized as follows:

References

Clenbuterol-d9 as an Internal Standard: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core principles underpinning the use of Clenbuterol-d9 as an internal standard in quantitative analytical methods, primarily focusing on liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the "gold standard" in bioanalysis for ensuring data accuracy and reliability.[1][2] this compound exemplifies this standard, offering robust performance in complex matrices.

The fundamental mechanism behind the efficacy of this compound is Isotope Dilution Mass Spectrometry (IDMS).[3][4] In this technique, a known quantity of the isotopically labeled analyte, this compound, is added to a sample at the beginning of the analytical process.[5] The underlying principle is that the labeled standard is chemically and physically identical to the native, unlabeled analyte. Consequently, it experiences the same processing variations—such as extraction inefficiencies, injection volume fluctuations, and matrix-induced ionization suppression or enhancement—as the target analyte. Quantification is then based on the ratio of the mass spectrometric response of the native analyte to that of the known amount of the added internal standard, ensuring a highly accurate and precise measurement.

Core Mechanism: The Role of Isotopic Labeling

This compound's effectiveness stems from its structural identity to Clenbuterol, with the only significant difference being the substitution of nine hydrogen atoms with their heavier stable isotope, deuterium. This subtle modification has profound implications for the analytical process:

-

Physicochemical Equivalence : The deuterated and non-deuterated forms of Clenbuterol exhibit nearly identical physicochemical properties. This ensures they behave in the same manner during sample preparation, including liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Chromatographic Co-elution : In liquid chromatography, this compound and Clenbuterol have virtually the same retention time, causing them to co-elute from the analytical column. This is critical for accurate compensation of matrix effects, as both compounds are exposed to the same co-eluting matrix components at the same time in the mass spectrometer's ion source.

-

Distinct Mass-to-Charge (m/z) Ratios : Despite their chemical similarity, the mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard. This enables independent monitoring and quantification of each compound.

-

Ratiometric Measurement : The final concentration is determined by the ratio of the peak area of the analyte to the peak area of the internal standard. Because any loss or variation affects both compounds equally, the ratio remains constant and directly proportional to the initial analyte concentration. This corrects for procedural errors and instrument variability, leading to a robust and reliable assay.

Data Presentation

Quantitative data from method validation studies demonstrate the performance of this compound.

| Validation Parameter | Typical Performance Metric | Significance |

| Linearity (R²) | > 0.999 | Indicates a strong correlation between the analyte/IS ratio and concentration across a defined range. |

| Limit of Quantification (LOQ) | 0.1 ng/mL in urine | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| Accuracy (% RE) | Within ±15% (±20% at LOQ) | Measures the closeness of the determined value to the true value. For this method, accuracy was reported between 93.1% and 98.7%. |

| Precision (% RSD) | ≤15% (≤20% at LOQ) | Describes the closeness of repeated measurements. Reported precision ranged from 1.26% to 8.99%. |

| Recovery | Consistent and reproducible | While not needing to be 100%, recovery should be consistent for both the analyte and the internal standard. |

| Matrix Effect | Compensated | The ability of the co-eluting IS to negate the impact of ion suppression or enhancement from matrix components. |

Data sourced from a validated SPE-UHPLC-MS/MS method for Clenbuterol in human urine.

| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |

| Chromatographic Retention Time | Co-elutes with the analyte. | May have a different retention time. |

| Extraction Recovery | Nearly identical to the analyte. | Can differ significantly from the analyte. |

| Matrix Effect Compensation | Provides superior compensation due to co-elution. | Can be compromised by chromatographic shifts, leading to differential ion suppression. |

| Ionization Efficiency | Virtually identical to the analyte. | May differ, affecting the response ratio. |

| Overall Reliability | Considered the "gold standard" for robust and defensible quantitative analysis. | Less reliable, may introduce variability. |

Experimental Protocols

The following is a representative protocol for the quantification of Clenbuterol in urine using this compound as an internal standard, based on established LC-MS/MS methods.

1. Sample Preparation (Online Solid-Phase Extraction - SPE)

-

Initial Step : Dilute 100 µL of the urine sample with 880 µL of high-purity water.

-

Internal Standard Spiking : Add 20 µL of a 0.5 µg/mL this compound working solution to achieve a final concentration of 10 ng/mL.

-

Online SPE :

-

Inject the prepared sample onto an extraction column.

-

Load the analyte and wash the column with a high-aqueous mobile phase (e.g., 5% methanol in 0.1% acetic acid) for a set time (e.g., 6 minutes) to remove interfering substances.

-

Switch the valve system to elute the trapped analyte and internal standard from the SPE column onto the analytical column for separation.

-

2. UHPLC Conditions

-

Analytical Column : C18 reversed-phase column (e.g., Kinetex Evo C18, 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A : 0.1% v/v Acetic Acid in Water.

-

Mobile Phase B : Methanol.

-

Gradient Elution :

-

Hold at 5% B for 0.5 min.

-

Linear gradient from 5% to 95% B over 4.5 min.

-

Hold at 95% B for 2 min.

-

-

Flow Rate : 500 µL/min.

-

Column Temperature : 40 °C.

3. Mass Spectrometry Conditions

-

Instrument : Triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray Ionization, Positive Mode (ESI+).

-

Acquisition Mode : Multiple Reaction Monitoring (MRM).

-

Key Parameters :

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 13 L/min

-

Capillary Voltage: 2500 V

-

-

MRM Transitions :

-

Clenbuterol : m/z 277.1 → 203.0 (quantifier), 277.1 → 259.1 (qualifier)

-

This compound : m/z 286.1 → 209.0 (or other appropriate product ion)

-

4. Data Analysis and Quantification

-

Integrate the peak areas for the selected MRM transitions for both Clenbuterol and this compound.

-

Calculate the peak area ratio (Clenbuterol Area / this compound Area) for all samples, calibrators, and quality controls.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Clenbuterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Conclusion

The use of this compound as an internal standard provides a robust and highly reliable mechanism for the accurate quantification of Clenbuterol in complex biological matrices. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it effectively tracks and compensates for variability throughout the entire analytical workflow. This co-elution and co-extraction behavior, combined with the precise ratiometric measurement enabled by mass spectrometry, minimizes the impact of matrix effects and procedural errors. For researchers, scientists, and drug development professionals, employing this compound is a critical step in generating defensible, high-quality data essential for applications ranging from clinical toxicology and pharmaceutical research to anti-doping analysis.

References

In-Depth Technical Guide to the Isotopic Purity of Clenbuterol-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic purity of Clenbuterol-d9, a deuterated analog of Clenbuterol widely used as an internal standard in quantitative analytical methods. The document details the importance of isotopic purity, methods for its determination, and provides a summary of commercially available standards. Experimental protocols for synthesis and analysis are outlined, and the key signaling pathway of Clenbuterol is visualized. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Clenbuterol and its deuterated analogs.

Introduction

Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator. Due to its anabolic properties, it is also illicitly used as a performance-enhancing drug in sports and as a growth promoter in livestock. Accurate and sensitive detection of Clenbuterol in various biological matrices is therefore of significant importance for both clinical and forensic toxicology, as well as for food safety monitoring.

Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry-based assays. This compound, in which nine hydrogen atoms have been replaced by deuterium, is the most commonly used internal standard for the quantification of Clenbuterol. The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of the analytical results. This guide provides an in-depth technical overview of the synthesis, analysis, and quality assessment of this compound.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound reference standards is a key factor for its use in quantitative analysis. A summary of the isotopic purity and chemical purity from various suppliers is presented in Table 1. The data is primarily sourced from Certificates of Analysis (CoA) and product specifications.

| Supplier | Product Number | Isotopic Purity (atom % D) | Isotopic Distribution (d-species) | Chemical Purity (by HPLC) |

| LGC Standards | CDN-D-4287 | 99.1% | d7: 0.30%, d8: 7.17%, d9: 92.52% | >98% |

| WITEGA Laboratorien | BA008 | 98.2 atom% D | Not specified | >99.0% |

| CDN Isotopes | D-4287 | 99 atom % D | Not specified | Not specified |

| MedchemExpress | HY-B1615S | Not specified | Not specified | 99.86% |

| Sigma-Aldrich | 184006-60-8 | ≥97.0% | Not specified | ≥98.0% |

Table 1: Summary of Isotopic and Chemical Purity of Commercial this compound Standards

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride typically involves a multi-step process starting from a suitable precursor. A general synthetic route, based on patent literature, is outlined below.[1][2]

Workflow for the Synthesis of this compound Hydrochloride

Caption: General workflow for the synthesis of this compound hydrochloride.

Methodology:

-

Bromination: 4-Amino-3,5-dichloroacetophenone is brominated to yield 4-amino-α-bromo-3,5-dichloroacetophenone.

-

Amination: The resulting bromo-derivative is reacted with D9-tert-butylamine to introduce the deuterated tert-butyl group, forming 4-amino-α-(D9-tert-butylamino)-3,5-dichloroacetophenone.

-

Reduction: The ketone functionality is reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride (NaBH4), to yield this compound.

-

Salt Formation: The free base of this compound is converted to the hydrochloride salt by treatment with hydrochloric acid.

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry (MS) is a primary technique for determining the isotopic purity of deuterated compounds. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Workflow for Isotopic Purity Analysis by Mass Spectrometry

Caption: Workflow for determining isotopic purity using mass spectrometry.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Analysis: The sample is introduced into a high-resolution mass spectrometer, typically via direct infusion or liquid chromatography (LC). The instrument is operated in full-scan mode to acquire the mass spectrum of the molecular ion region.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0 to d9).

-

The intensity of each isotopologue peak is measured.

-

The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.

-

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining isotopic purity. Both proton (¹H) and deuterium (²H) NMR can be employed.

Workflow for Isotopic Purity Analysis by NMR Spectroscopy

Caption: Workflow for determining isotopic purity using NMR spectroscopy.

Protocol:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a known amount of an internal standard.

-

¹H NMR Analysis:

-

A quantitative ¹H NMR spectrum is acquired.

-

The integrals of the residual proton signals in the deuterated positions are compared to the integral of a signal from the non-deuterated part of the molecule or the internal standard.

-

This comparison allows for the calculation of the degree of deuteration.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired.

-

The integral of the deuterium signal is compared to the integral of a known reference to determine the amount of deuterium present.

-

Clenbuterol Signaling Pathway

Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The activation of this receptor initiates a downstream signaling cascade.

Clenbuterol Signaling Pathway Diagram

Caption: Simplified signaling pathway of Clenbuterol via the β2-adrenergic receptor.

Conclusion

The isotopic purity of this compound is a critical parameter for its reliable use as an internal standard in quantitative analytical methods. This technical guide has provided an overview of the available quantitative data for commercial standards, outlined the general experimental protocols for its synthesis and analysis, and visualized its primary signaling pathway. For researchers, scientists, and drug development professionals, a thorough understanding and verification of the isotopic purity of this compound are essential for ensuring the accuracy and validity of analytical data. It is recommended to always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data.

References

Technical Guide to the Certificate of Analysis for Clenbuterol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Clenbuterol-d9. This compound is the deuterium-labeled form of Clenbuterol, a β2-adrenergic agonist. It serves as an essential internal standard for the accurate quantification of Clenbuterol in various biological matrices during research, clinical, and forensic applications.[1][2][3][4] Understanding the components of its CoA is critical for ensuring data integrity and the validity of experimental results.

Core Data Presentation

A Certificate of Analysis for a reference standard like this compound quantifies its purity and identity. The following table summarizes the key quantitative data typically found, compiled from various suppliers.

| Parameter | Specification | Typical Value(s) | Analytical Technique(s) |

| Chemical Purity | The percentage of the desired compound in the material. | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | The percentage of the deuterated isotopologue relative to all isotopic variants. | ≥97.0% atom % D | Mass Spectrometry (MS) |

| Overall Purity | A final purity assessment, often combining chemical and other analyses. | >99.0% | HPLC |

| Identity | Confirmation of the chemical structure. | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| Mass Shift | The difference in mass due to isotopic labeling. | M+9 | Mass Spectrometry (MS) |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of analytical methods. While specific parameters may vary between laboratories, the following sections outline the general methodologies for the key experiments cited in a this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To separate and quantify this compound from any non-deuterated Clenbuterol and other impurities.

Methodology:

-

Standard Preparation: A known concentration of the this compound reference standard is accurately weighed and dissolved in a suitable solvent, typically methanol or acetonitrile, to prepare a stock solution. A series of dilutions are then made to create calibration standards.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution is often used, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.

-

Detection: UV detection is performed at a wavelength where Clenbuterol exhibits maximum absorbance.

-

-

Data Analysis: The purity is determined by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Objective: To confirm the molecular weight of this compound, thereby verifying its identity and determining the isotopic enrichment.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis:

-

Identity: The mass spectrum is examined for the presence of the molecular ion peak corresponding to the theoretical mass of this compound.

-

Isotopic Purity: The relative intensities of the ion peaks for this compound and any residual non-deuterated Clenbuterol are compared to calculate the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To elucidate the molecular structure of the compound and confirm the positions of the deuterium atoms.

Methodology:

-

Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

Data Acquisition: ¹H (proton) and ¹³C (carbon) NMR spectra are acquired. The absence of signals in the proton NMR at the positions where deuterium has been incorporated, compared to the spectrum of non-deuterated Clenbuterol, confirms the isotopic labeling.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the remaining signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm that the overall molecular structure is correct.

Visualizations

To further clarify the processes and principles involved, the following diagrams illustrate a typical workflow for a Certificate of Analysis and the role of this compound in mass spectrometry.

Caption: Workflow for a Certificate of Analysis.

Caption: Use of this compound in Mass Spectrometry.

References

Stability of Clenbuterol-d9 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability of Clenbuterol-d9 in various solutions and under different environmental conditions. The stability of deuterated standards is critical for their use as internal standards in quantitative analytical methods, ensuring accuracy and reliability of results. While specific stability studies on this compound are limited in publicly available literature, the stability of Clenbuterol hydrochloride (HCl) serves as a reliable surrogate for understanding its degradation profile. Deuterium labeling does not typically alter the fundamental chemical stability of a molecule under common storage and experimental conditions.

Recommended Storage Conditions

For routine use, this compound as a solid or in solution should be stored under controlled conditions to minimize degradation. Manufacturer recommendations and available literature suggest the following:

| Form | Storage Temperature | Duration | Solvent |

| Powder | -20°C | Up to 3 years | - |

| In Solution | -80°C | Up to 6 months | Not specified |

| Methanol Solution | 2-8°C | Not specified | Methanol |

Forced Degradation Studies of Clenbuterol HCl

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. A comprehensive study by Prajapati & Kothari (2020) investigated the stability of Clenbuterol HCl under various stress conditions as per the International Council for Harmonisation (ICH) Q1A (R2) guidelines. The results are summarized below, providing a strong indication of the expected stability of this compound.[1]

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |

| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80°C | 8.78 |

| Neutral Hydrolysis | Water | 8 hours | 80°C | No degradation |

| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 80°C | No degradation |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | No degradation |

| Thermal | - | 48 hours | 80°C | No degradation |

| Photolytic (Sunlight) | Sunlight | 8 hours | Room Temperature | 9.00 |

Stability in Organic Solvents

-

Methanol: A commercially available solution of D9-Clenbuterol hydrochloride in methanol recommends storage at 4°C.[2]

-

Acetonitrile/Sodium Perchlorate: A study on the enantiomeric resolution of Clenbuterol found it to be stable for at least 7 days at 80°C in a mobile phase consisting of acetonitrile and 0.3 M sodium perchlorate.[3]

-

Ethanol, DMSO, Dimethylformamide (DMF): Clenbuterol HCl is soluble in these solvents. While specific stability data is not provided, for long-term storage, it is advisable to prepare fresh solutions or store aliquots at -80°C.[4]

-

Aqueous Solutions: It is recommended not to store aqueous solutions of Clenbuterol HCl for more than one day.[4]

Experimental Protocols

Forced Degradation Study Protocol

The following protocol is adapted from the stability-indicating LC-MS/MS method development for Clenbuterol HCl by Prajapati & Kothari (2020).

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatic water bath

-

Photostability chamber or direct sunlight exposure setup

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Reflux the mixture at 80°C for 8 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute the solution with methanol to a final concentration of 100 µg/mL.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of water.

-

Reflux the mixture at 80°C for 8 hours in a water bath.

-

Cool the solution to room temperature.

-

Dilute the solution with methanol to a final concentration of 100 µg/mL.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Reflux the mixture at 80°C for 8 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 N HCl.

-

Dilute the solution with methanol to a final concentration of 100 µg/mL.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature for 24 hours.

-

Dilute the solution with methanol to a final concentration of 100 µg/mL.

-

-

Thermal Degradation:

-

Keep the solid this compound powder in a hot air oven at 80°C for 48 hours.

-

After the specified time, dissolve the powder in methanol to achieve a concentration of 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the this compound solution (1000 µg/mL in methanol) to direct sunlight for 8 hours.

-

Dilute the solution with methanol to a final concentration of 100 µg/mL.

-

-

Analysis:

-

Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating LC-MS/MS method.

-

Determine the percentage of degradation by comparing the peak area of the parent drug in the stressed samples to that of the control.

-

Proposed Degradation Pathway of Clenbuterol

Based on the forced degradation studies of Clenbuterol HCl, a potential degradation pathway involves the formation of specific degradation products (DP) under acidic and photolytic stress. The following diagram illustrates the proposed mechanism.

Caption: Proposed degradation pathway of Clenbuterol under stress conditions.

Experimental Workflow for Stability Testing

The logical flow for conducting a stability study of this compound in solution is outlined below.

Caption: General workflow for a solution stability study.

Conclusion

This technical guide provides a comprehensive overview of the stability of this compound in solution, primarily based on data from its non-deuterated counterpart, Clenbuterol HCl. The forced degradation studies indicate that this compound is expected to be stable under neutral, basic, oxidative, and thermal stress, but may degrade under acidic and photolytic conditions. For long-term storage of solutions, it is recommended to use organic solvents and store at low temperatures (-20°C or -80°C). The provided experimental protocols and workflows offer a framework for researchers to conduct their own stability assessments tailored to their specific needs. As with any standard, it is crucial to handle and store this compound solutions appropriately to ensure their integrity for accurate and reliable analytical measurements.

References

In-Depth Technical Guide: Solubility of Clenbuterol-d9 in Methanol

This technical guide provides a comprehensive overview of the solubility of Clenbuterol-d9 in methanol, intended for researchers, scientists, and drug development professionals. The document details quantitative solubility data, experimental protocols for solubility determination, and relevant biological pathways.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The deuterated internal standard, this compound, exhibits specific solubility characteristics in methanol.

Solubility of this compound in Methanol

Commercially available certified reference materials provide a quantitative measure of this compound hydrochloride's solubility in methanol. These solutions are typically prepared at a concentration of 100 µg/mL[1][2]. While some sources qualitatively describe the solubility as "slightly soluble," the value of 100 µg/mL serves as a key quantitative indicator for preparing standard solutions for analytical purposes[1].

Table 1: Quantitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound hydrochloride | Methanol | 100 µg/mL | As free base, from certified reference material |

| Clenbuterol hydrochloride | Ethanol | ~12 mg/mL | Non-deuterated form |

| Clenbuterol hydrochloride | DMSO | ~20 mg/mL | Non-deuterated form |

| Clenbuterol hydrochloride | Dimethyl formamide | ~25 mg/mL | Non-deuterated form |

| Clenbuterol hydrochloride | PBS (pH 7.2) | ~3 mg/mL | Non-deuterated form |

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps for determining the solubility of this compound in methanol.

Materials and Equipment

-

This compound (solid form)

-

Methanol (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Vials for sample analysis

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of methanol in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a true equilibrium is reached.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.

-

Carefully collect the supernatant. To ensure complete removal of any remaining solid particles, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in methanol with known concentrations.

-

Analyze the filtered, saturated solution and the standard solutions using a validated analytical method such as HPLC or LC-MS.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve. This concentration represents the solubility of this compound in methanol at the specified temperature.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key processes relevant to the study of this compound.

Clenbuterol Signaling Pathway

Clenbuterol acts as a β2-adrenergic receptor agonist. Its interaction with the receptor initiates a downstream signaling cascade.

Caption: Clenbuterol's β2-adrenergic receptor signaling cascade.

Experimental Workflow for Solubility Determination

The shake-flask method follows a structured workflow to ensure accurate and reproducible solubility measurements.

Caption: Workflow for the shake-flask solubility determination method.

References

Sourcing High-Purity Clenbuterol-d9 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Clenbuterol-d9, a deuterated analog of Clenbuterol, essential for its use as an internal standard in quantitative analytical methods. This document offers a comparative analysis of suppliers, detailed experimental protocols for its application, and visual representations of key scientific processes to aid researchers in its effective procurement and utilization.

Core Principles of Isotope Dilution Mass Spectrometry

This compound is primarily employed as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of Clenbuterol in complex biological matrices. The fundamental principle of this technique relies on the addition of a known quantity of the stable isotope-labeled standard (this compound) to a sample containing the analyte of interest (Clenbuterol). As the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and co-ionizes in the mass spectrometer. Any sample loss during extraction and analysis affects both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise and accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.

Below is a diagram illustrating the logical relationship in this analytical approach.

Caption: Principle of Isotope Dilution Mass Spectrometry using this compound.

Comparative Analysis of this compound Suppliers

The selection of a suitable this compound supplier is critical for ensuring the accuracy and reliability of research data. The following table summarizes the key specifications of this compound offered by various reputable suppliers. Researchers are advised to consult the Certificate of Analysis (CoA) for lot-specific information.

| Supplier | Product Form | Purity | Isotopic Enrichment | Price (USD) | Notes |

| WITEGA Laboratorien | Neat | > 99.0% (HPLC)[1] | > 98 atom% D[1] | Contact for quote | Marketed as a traceable reference standard for residue analysis.[1][2] |

| MedchemExpress | Solid | ≥98.0% | Not specified | 250 (1 mg)[3] | For research use only. |

| Sigma-Aldrich | Neat (as HCl salt) | Analytical Standard | Not specified | Contact for quote | Marketed as an analytical standard. |

| LGC Standards | Neat | >95% (HPLC) | 99 atom % D | Contact for quote | |

| Cayman Chemical | Solid | ≥98% | ≥99% deuterated forms (d1-d9) | Contact for quote | Intended for use as an internal standard for GC- or LC-MS. |

| AbMole BioScience | Powder | ≥98.0% | Not specified | 448 (5 mg) | For research use only. |

| Sapphire Bioscience | Solid | Not specified | Not specified | 340 (1 mg, AUD) | Internal standard for quantification by GC- or LC-MS. |

| CDN Isotopes | Solid | Not specified | 99 atom % D | Contact for quote | |

| Santa Cruz Biotechnology | Solid | Not specified | Not specified | Contact for quote | For research use only. |

Experimental Protocols for Clenbuterol Quantification

The following are generalized protocols for the quantification of Clenbuterol in biological matrices using this compound as an internal standard, based on published research methodologies.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a common method for extracting and concentrating Clenbuterol from urine samples.

-

Sample Pre-treatment: To 2 mL of urine, add 400 µL of 1 M hydrochloric acid and an appropriate volume of this compound internal standard solution (e.g., to a final concentration of 10 ng/mL).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for approximately 10 minutes.

-

Elution: Elute the analyte and internal standard with 4 mL of a mixture of methanol, acetonitrile, and ammonium hydroxide (e.g., 47.5:47.5:5, v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 10:90, acetonitrile:water).

LC-MS/MS Analysis

The reconstituted sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water with 5 mM ammonium acetate and B) 0.1% formic acid in acetonitrile is typical.

-

Flow Rate: A flow rate of 0.2 mL/min is often employed.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clenbuterol: m/z 277.1 → 203.0 and 277.1 → 259.1 (quantifier and qualifier ions).

-

This compound: m/z 286.1 → 203.9.

-

-

The following diagram illustrates a typical experimental workflow for the analysis of Clenbuterol in biological samples.

Caption: Experimental Workflow for Clenbuterol Quantification.

Conclusion

The selection of a high-quality this compound standard is paramount for the integrity of research findings. This guide provides a foundation for researchers to compare available options and implement robust analytical methodologies. It is imperative to obtain lot-specific Certificates of Analysis from suppliers to ensure the material meets the stringent requirements for purity and isotopic enrichment necessary for accurate and reproducible quantitative analysis.

References

- 1. This compound - Traceable Reference Standard for Residue Analysis (CAS 129138-58-5) [witega.de]

- 2. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Safety Data Sheet for Clenbuterol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for Clenbuterol-d9. The information is compiled from various safety data sheets and peer-reviewed scientific literature to support researchers, scientists, and drug development professionals in its safe and effective use.

Chemical and Physical Properties

This compound is the deuterated form of Clenbuterol, a β2-adrenergic agonist. The inclusion of deuterium isotopes makes it a valuable internal standard for quantitative analysis by mass spectrometry.[1]

| Property | Value | Reference |

| Chemical Name | 4-Amino-3,5-dichloro-α-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-benzenemethanol | [2] |

| Synonyms | (±)-Clenbuterol-d9 (trimethyl-d9), NAB 365-d9 | |

| CAS Number | 129138-58-5 | [2] |

| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | [2] |

| Molecular Weight | 286.2 g/mol | [2] |

| Physical State | Solid | |

| Appearance | White to off-white solid | |

| Melting Point | 120 - 123 °C (248 - 253 °F) | |

| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble | |

| Storage Temperature | 2-8°C |

Toxicological Information

Toxicological data for this compound is limited; however, the data for the unlabeled Clenbuterol provides a strong basis for assessing its potential hazards. Clenbuterol is classified as toxic if swallowed or inhaled.

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 | 159 mg/kg | Rat | Oral | |

| LD50 | 67 mg/kg | Rat | Intraperitoneal | |

| LD50 | 148 mg/kg | Rat | Subcutaneous | |

| LD50 | 1.187 - 2.769 mg/kg | Rat | Oral | |

| LC50 | 0.5 mg/l (4 h) | Rat | Inhalation |

Potential Health Effects:

-

Acute Effects: May cause sympathomimetic effects such as increased heart rate, tremors, anxiety, and headache. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.

-